7-Chloro-5-fluoroindolin-2-one
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Overview
Description
7-Chloro-5-fluoroindolin-2-one is a chemical compound with the molecular formula C8H5ClFNO . It is a derivative of indole, a heterocyclic compound that is widely used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 7-Chloro-5-fluoroindolin-2-one consists of a core indole structure with chlorine and fluorine substituents . Tools like VESTA can be used for 3D visualization of structural models .Scientific Research Applications
- Summary of the Application : 7-Chloro-5-fluoroindolin-2-one is used in the synthesis of novel fluorinated indole derivatives . Fluorinated indoles have received considerable attention because the incorporation of fluorine into a target molecule can influence reactivity, selectivity, and biological activity .
- Methods of Application : The synthesis of these fluorinated indole derivatives is developed by the reaction of 5-fluoroindoline-2,3-dione with various anilines . The reaction could be conducted using readily available substrates within short periods of 9–15 min under microwave irradiation with good to excellent yields of the product (64–92%) . This approach exploits the synthetic potential of microwave irradiation and copper dipyridine dichloride (CuPy 2 Cl 2) combination .
- Results or Outcomes : The method offers many advantages such as full reaction control, excellent product yields, shorter reaction time, eco-friendly procedure, and rapid feedback .
Future Directions
Indole derivatives have been found to have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . Future research could focus on exploring the biological activities of 7-Chloro-5-fluoroindolin-2-one and its potential applications in medicinal chemistry.
properties
IUPAC Name |
7-chloro-5-fluoro-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-6-3-5(10)1-4-2-7(12)11-8(4)6/h1,3H,2H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQIHCLHTJMPQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)Cl)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697468 |
Source
|
Record name | 7-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-fluoroindolin-2-one | |
CAS RN |
1260892-91-8 |
Source
|
Record name | 7-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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